molecular formula C13H9Cl2N3O2S B13675648 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13675648
M. Wt: 342.2 g/mol
InChI Key: ZLKVPROUBMIRCT-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of halogenated pyrazine derivatives. For instance, the synthesis may begin with 3,5-dibromo-6-chloropyrazin-2-amine, which undergoes a series of reactions including Sonogashira cross-coupling and base-induced cyclization .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cyclization reactions can produce different fused heterocyclic compounds .

Scientific Research Applications

2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable for applications in organic electronics and as a potential drug candidate .

Properties

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

2,7-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(14)12-13(18)16-6-11(15)17-12/h2-7H,1H3

InChI Key

ZLKVPROUBMIRCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Cl)Cl

Origin of Product

United States

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